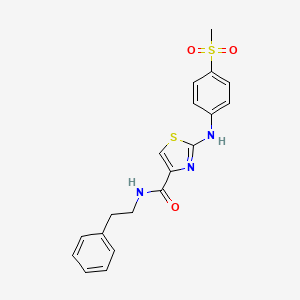
2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-(methylsulfonyl)phenyl)amino)-N-phenethylthiazole-4-carboxamide, also known as MPT0B390, is a potent anti-cancer agent that has been extensively studied in recent years. It belongs to the class of thiazole-based compounds that have shown promising results in the development of new drugs for cancer treatment.
Wissenschaftliche Forschungsanwendungen
Cyclooxygenase-2 (COX-2) Inhibition
- Application : The compound was designed as a selective COX-2 inhibitor, aiming to reduce inflammation, pain, and fever without affecting COX-1 functions (such as stomach protection and renal hemodynamics). It demonstrated potency and selectivity against COX-2 .
- Key Compound : Notably, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) exhibited an IC50 of 0.07 µM and a selectivity index (SI) of 508.6 .
Antinociceptive Activity
- Application : Nine derivatives (5a, 5d, 5h, 5i, 5k, 5q, 5r, 5s, and 5t) showed significant antinociceptive activity compared to the control group .
Molecular Modeling and Docking Studies
- Application : Docking studies revealed that the compound’s pharmacophore (SO2Me) inserted into the secondary pocket of COX-2, positioning other parts similarly to a crystallographic ligand. This information aids in understanding its binding mechanism .
Other Potential Applications
Wirkmechanismus
Target of Action
The primary target of the compound, also known as 2-(4-methylsulfonylanilino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide, is the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body .
Mode of Action
The compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . Some derivatives of this compound have also been found to release moderate amounts of nitric oxide (NO), which can decrease the side effects associated with selective COX-2 inhibitors .
Biochemical Pathways
The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This inhibition disrupts the production of prostaglandins, leading to reduced inflammation and pain. The release of NO by some derivatives of the compound may also influence other biochemical pathways, such as those involved in vasodilation and platelet aggregation .
Result of Action
The inhibition of COX-2 by the compound results in a decrease in the production of prostaglandins, leading to reduced inflammation and pain . This makes the compound potentially useful in the treatment of conditions characterized by inflammation and pain. The release of NO by some derivatives of the compound may also help to decrease the side effects associated with selective COX-2 inhibitors .
Eigenschaften
IUPAC Name |
2-(4-methylsulfonylanilino)-N-(2-phenylethyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-27(24,25)16-9-7-15(8-10-16)21-19-22-17(13-26-19)18(23)20-12-11-14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLRPFZFVCBONG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

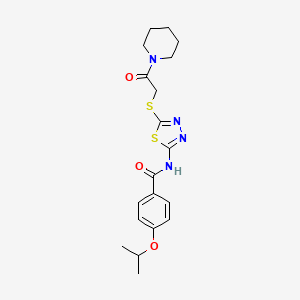
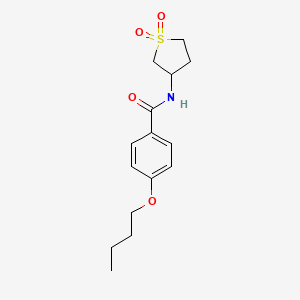
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2369250.png)
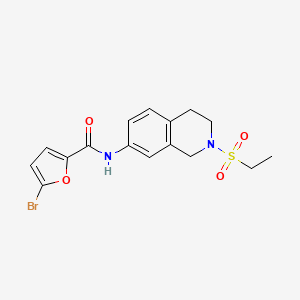
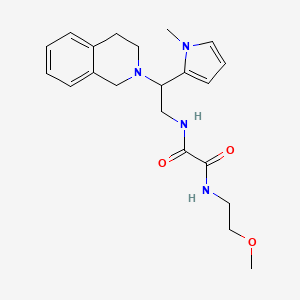
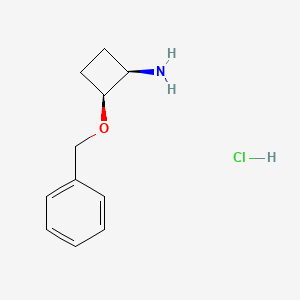
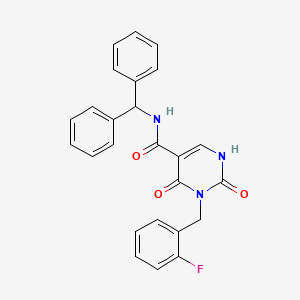
![5-[(2-Furylmethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B2369261.png)
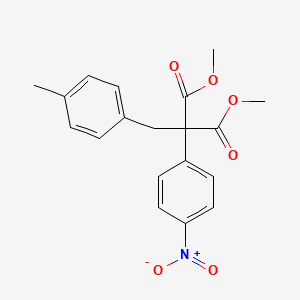
![2-Methyl-4-[4-(2-phenoxypropanoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2369265.png)
![N-cyclohexyl-2-methyl-4-(4-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2369267.png)
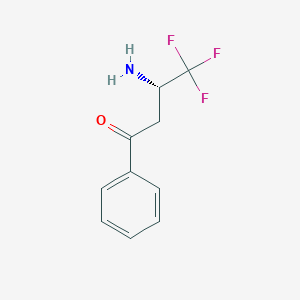
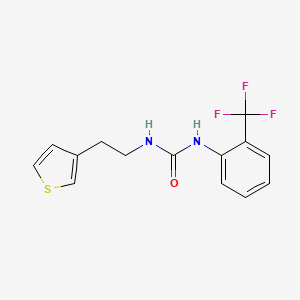
![2-(4-chlorophenoxy)-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2369270.png)